BRD4 BD1/2 Biochemical Inhibitory Potency: CN427 vs. CN750
CN427 inhibits BRD4 (BD1, BD2) with an IC50 of 66 nM, while its closest analog CN750 (compound 48) achieves an IC50 of 44 nM under equivalent assay conditions [1]. This represents a 1.5-fold difference in potency, indicating that CN750 is marginally more potent at the biochemical level. However, the slightly reduced biochemical potency of CN427 is offset by its structural modifications (pyrazole and phenylmorpholine groups) that confer improved pharmacokinetic properties, as highlighted in the original discovery paper [1].
| Evidence Dimension | BRD4 (BD1, BD2) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | CN750 (compound 48): IC50 = 44 nM |
| Quantified Difference | CN750 is 1.5-fold more potent in biochemical assay; CN427 trades slight potency loss for PK gains |
| Conditions | BRD4 (BD1, BD2) inhibition assay (BROMOScan platform or AlphaScreen); exact assay conditions as reported in Yang et al., 2018 |
Why This Matters
Researchers must weigh the 1.5-fold biochemical potency advantage of CN750 against CN427's superior PK profile when selecting a compound for in vivo studies, as biochemical IC50 alone does not predict in vivo efficacy.
- [1] Yang SM, Urban DJ, Yoshioka M, Strovel JW, Fletcher S, Wang AQ, Xu X, Shah P, Hu X, Hall MD, Jadhav A, Maloney DJ. Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorg Med Chem Lett. 2018 Nov 15;28(21):3483-3488. doi: 10.1016/j.bmcl.2018.08.039. Epub 2018 Aug 31. PMID: 30268702; PMCID: PMC7392372. View Source
